![molecular formula C11H23NO3 B13361704 (1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol](/img/structure/B13361704.png)
(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring, a hydroxyl group, and two propan-2-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentanone with an appropriate amine to form an intermediate, which is then subjected to further reactions to introduce the hydroxyl and propan-2-ol groups. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which 1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(((1R,2R)-2-Hydroxycyclohexyl)azanediyl)bis(propan-2-ol): Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(butan-2-ol): Similar structure but with butan-2-ol groups instead of propan-2-ol groups.
Uniqueness
1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C11H23NO3 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO3/c1-8(13)6-12(7-9(2)14)10-4-3-5-11(10)15/h8-11,13-15H,3-7H2,1-2H3/t8?,9?,10-,11-/m1/s1 |
Clave InChI |
XPAHKPULUCTOIA-JPPWEJMLSA-N |
SMILES isomérico |
CC(CN(CC(C)O)[C@@H]1CCC[C@H]1O)O |
SMILES canónico |
CC(CN(CC(C)O)C1CCCC1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


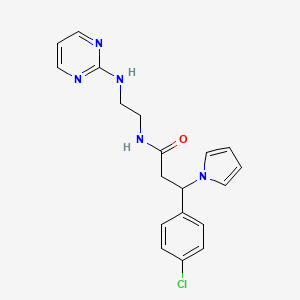
![6-amino-7-(4-chlorobenzenesulfonyl)-5-(4-ethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13361633.png)
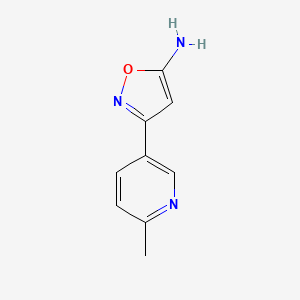
![9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole](/img/structure/B13361648.png)


![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)
![2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361671.png)
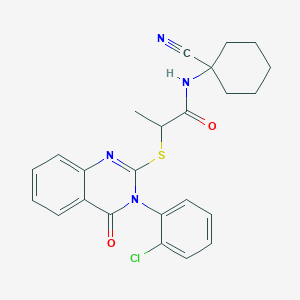
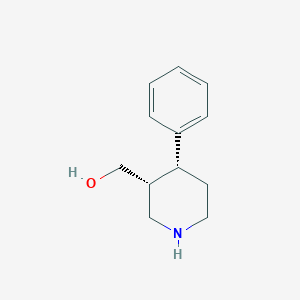
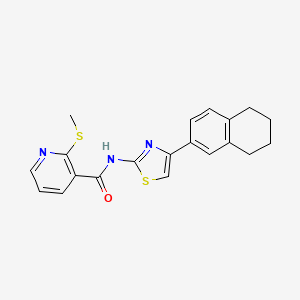
![6-(4-Chlorobenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361696.png)
![1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione](/img/structure/B13361702.png)
![2-methylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B13361703.png)
